Product packaging for Methyl 2-(aminothio)benzoate(Cat. No.:CAS No. 94266-24-7)

Methyl 2-(aminothio)benzoate

Cat. No.: B11187910
CAS No.: 94266-24-7
M. Wt: 183.23 g/mol
InChI Key: GEUILTLVJDCUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Broader Scope of Thiobenzoate Chemistry

Thiobenzoates are a class of organic compounds that are derivatives of benzoic acid where one or both of the oxygen atoms in the carboxyl group are replaced by sulfur. ontosight.ai This substitution imparts unique chemical reactivity and properties to the molecule, making thioesters vital building blocks in organic chemistry and biochemistry. researchgate.net They are frequently found in biologically active medicinal compounds and have wide applicability across several industries. researchgate.net The synthesis of thiobenzoates can be achieved through various methods, including the reaction of thiobenzoic acid with an alcohol in the presence of an acid catalyst or through modern catalytic C-S cross-coupling reactions. ontosight.aiacs.orgacs.org

Methyl 2-(aminothio)benzoate, with its chemical formula C8H9NO2S, is a specific thiobenzoate derivative. cas.org Its structure features a methyl ester group and an aminothio (-SNH2) group attached to a benzene (B151609) ring at positions 1 and 2, respectively. cas.org This particular arrangement of functional groups, especially the presence of the reactive aminothio moiety, distinguishes it from simpler thiobenzoates like S-Methyl thiobenzoate and positions it as a valuable intermediate in the synthesis of more complex molecules. ontosight.aiontosight.ai

Academic Significance in Advanced Organic Synthesis and Chemical Research

The academic significance of this compound lies primarily in its role as a precursor in the synthesis of heterocyclic compounds, particularly benzothiazoles. chemicalbook.commdpi.comekb.eg Benzothiazoles are a class of bicyclic heteroaromatic compounds that are important scaffolds in drug discovery due to their diverse pharmacological activities. chemicalbook.com The reaction of a 2-aminothiophenol (B119425) derivative, which can be conceptually related to this compound, with various reagents like aldehydes, carboxylic acids, or nitriles is a common strategy for constructing the benzothiazole (B30560) ring system. mdpi.comnih.govorganic-chemistry.org

The reactivity of the aminothio group in this compound allows for a range of chemical transformations. For instance, it can participate in cyclization reactions to form fused ring systems. Research has shown that related 2-aminothiophenols readily condense with various carbonyl compounds to yield benzothiazoles, highlighting the synthetic potential of the aminothio functionality. chemicalbook.commdpi.com

Current and Emerging Research Directions Pertaining to this compound

Current research efforts continue to explore the synthetic utility of this compound and related compounds. A key area of investigation is the development of more efficient and environmentally friendly methods for the synthesis of benzothiazoles and other heterocyclic structures using this precursor. mdpi.com This includes the use of novel catalysts and green reaction conditions to improve yields and reduce waste. mdpi.comorganic-chemistry.org

Furthermore, the unique electronic and structural properties of this compound make it a candidate for investigation in materials science and medicinal chemistry. While direct research into the biological activities of this compound is not extensively documented, related aminothiol (B82208) compounds have been studied for their potential antimicrobial, antifungal, and antioxidant effects. ontosight.ai This suggests a potential, yet to be fully explored, avenue for future research into the biological applications of derivatives synthesized from this compound.

The development of novel synthetic methodologies that utilize this compound as a starting material is another promising research direction. This could involve its use in multicomponent reactions or in the synthesis of novel ligands for catalysis. As the understanding of its reactivity deepens, it is anticipated that new and innovative applications for this versatile compound will continue to emerge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B11187910 Methyl 2-(aminothio)benzoate CAS No. 94266-24-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94266-24-7

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 2-aminosulfanylbenzoate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-2-3-5-7(6)12-9/h2-5H,9H2,1H3

InChI Key

GEUILTLVJDCUJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SN

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 2 Aminothio Benzoate and Its Analogues

Historical and Current Synthetic Routes for Methyl 2-(aminothio)benzoate

The synthesis of this compound can be approached through various chemical strategies. These methods often begin with precursors like 2-aminobenzoic acid and involve key reactions such as thioacylation and esterification.

Elaboration from 2-Aminobenzoic Acid Precursors

2-Aminobenzoic acid and its ester, methyl 2-aminobenzoate (B8764639) (also known as methyl anthranilate), are common starting materials for synthesizing a variety of more complex molecules. sigmaaldrich.compharmacompass.comhmdb.camzcloud.org For instance, methyl 2-aminobenzoate can be condensed with 4-hydroxycoumarin (B602359) to produce methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. nih.gov

The general process often involves the reaction of methyl 2-aminobenzoate with other reagents to build upon its core structure. sigmaaldrich.com For example, it reacts with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulphide to form new heterocyclic compounds. sigmaaldrich.com

Approaches Involving Thioacylation and Esterification Reactions

Esterification is a fundamental reaction in the synthesis of this compound and its analogues. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common method. blogspot.comrsc.org This process is reversible, and to achieve a high yield, the equilibrium is often shifted towards the products by using an excess of one reactant or by removing water as it forms. tcu.edu

Recent advancements have focused on using solid acid catalysts, such as titanium zirconium solid acids, for the esterification of benzoic acid with methanol (B129727). mdpi.com This method offers the advantage of catalyst recoverability and reduced wastewater production. mdpi.com The mechanism is thought to involve the activation of the carbonyl group by the catalyst, facilitating the nucleophilic attack by methanol. mdpi.com

Thioacylation, the introduction of a thioacyl group, is another key step. While specific details on the direct thioacylation to form this compound are not abundant in the provided results, related processes like the synthesis of 2-aminothiophenes often involve the reaction of a ketone with an activated nitrile and elemental sulfur in the presence of an amine (Gewald reaction). researchgate.netnih.gov

Development of Novel and Optimized Synthetic Protocols for Enhanced Efficiency

Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency and environmental impact of the synthetic process.

Integration of Green Chemistry Principles in this compound Synthesis

In the context of synthesizing benzoate (B1203000) esters, the use of solid acid catalysts like zirconia-based catalysts represents a greener alternative to traditional liquid acids such as sulfuric acid. mdpi.com These solid catalysts can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com The development of synthetic routes for 2-aminothiophenes, which are structurally related to the target compound, also highlights the move towards greener methodologies, such as multicomponent reactions that increase efficiency. nih.gov

Strategies for Yield Improvement and Byproduct Minimization

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. In esterification reactions, strategies to shift the reaction equilibrium, such as removing water or using an excess of one of the reactants, are commonly employed to improve yields. tcu.edu

For instance, in the synthesis of methyl 3-(2-amino-2-thioxoethyl) benzoate, a related compound, process improvements led to a total yield of 75.9% over three steps. This was achieved by optimizing the chloromethylation, cyanidation, and thio-reaction steps, including the recycling of byproducts. researchgate.net Similarly, a patented method for preparing 2-amino-4-methylamino methyl benzoate hydrochloride reports a high yield and purity (HPLC >98.0%) through a process that allows for catalyst recovery. google.com

The table below summarizes some research findings on yield improvement for related benzoate syntheses.

ProductStarting MaterialKey Reagents/CatalystYieldReference
Methyl 3-(2-amino-2-thioxoethyl) benzoateMethyl benzoateParaformaldehyde, HCl, H₂S, amidine hydrochloride75.9% (total) researchgate.net
2-Amino-4-methylamino methyl benzoate hydrochloride2-Nitro-4-cyano methyl benzoateH₂, catalyst, dilute HCl>98.0% purity google.com
Methyl benzoate derivativesBenzoic acid and methanolTitanium zirconium solid acid~84.1% (second run) mdpi.com
Methyl 4-amino-2-methoxybenzoateCompound 9aTrifluoroacetic acid84% acs.org
Methyl 4-amino-2-(benzyloxy)benzoateCompound 9b2 M HCl in diethyl ether51% acs.org

Synthetic Approaches for Diverse this compound Analogues

The synthesis of analogues of this compound allows for the exploration of a wider range of chemical properties and potential applications. These syntheses often involve modifying the core structure by introducing different functional groups.

For example, analogues can be created by starting with substituted 2-aminobenzoic acids. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates how different alkoxy groups can be introduced at various positions on the benzene (B151609) ring. acs.org Another approach involves the methylation of methyl anthranilate to produce methyl 2-(methylamino)benzoate. chemicalbook.com

The synthesis of 2-aminothiophene derivatives, which share the aminothio functional group, also provides insights into creating diverse analogues. The Gewald reaction and its variations allow for the synthesis of 4-substituted 2-aminothiophenes by reacting methylketone derivatives with methyl cyanoacetate (B8463686) and sulfur. researchgate.net

Design and Preparation of Substituted Aryl Thioether Benzoate Derivatives

The creation of substituted aryl thioether benzoate derivatives primarily relies on the formation of a thioether (C-S-C) bond, where one of the carbon atoms is part of the benzoate ring and the other is part of a separate aryl substituent. Several modern synthetic strategies enable this transformation under various reaction conditions.

One effective approach involves the nucleophilic aromatic substitution of activated aryl halides. A study has demonstrated that aryl thioethers can be synthesized using aryl fluorides activated by a halogen substituent. nih.gov This reaction can be carried out at mild temperatures, between 0 to 25 °C, by using 18-crown-6-ether as an additive to facilitate the substitution. nih.gov This method is versatile, allowing for the use of a wide array of thiols and, notably, less toxic and odorless disulfides as direct nucleophiles. nih.gov

Another powerful strategy is the one-pot synthesis from nitro-substituted aryl halides. This process involves the metal-catalyzed carbonylation of a nitro-substituted aryl halide with carbon monoxide and an alcohol in the presence of a proton acceptor to form a nitro-substituted aromatic carboxylic acid ester. google.com In a subsequent step within the same pot, this intermediate ester reacts with a thiolate anion, resulting in the formation of the corresponding thioether-substituted aromatic carboxylic acid ester. google.com This method is efficient for creating the desired thioether linkage directly on the ester-containing ring. google.com

A third methodology utilizes the cross-coupling of thiols with Grignard reagents, promoted by N-chlorosuccinimide (NCS). In this one-pot approach, the thiol is first treated with NCS to form a sulfenyl chloride intermediate. acs.org This reactive species is then directly coupled with a Grignard reagent (Ar-MgBr) to produce the target aryl sulfide (B99878) in good to excellent yields under mild conditions and with short reaction times. acs.org This protocol tolerates various functional groups, including esters. acs.org

Table 1: Synthetic Strategies for Aryl Thioether Benzoate Derivatives

Strategy Starting Materials Key Reagents & Conditions Product Type Reference
Nucleophilic Aromatic Substitution Activated Aryl Halide, Thiol/Disulfide 18-crown-6-ether, 0-25 °C Aryl Thioether nih.gov
One-Pot Carbonylation/Substitution Nitro-substituted Aryl Halide, Alcohol, Thiolate Anion Carbon Monoxide, Metal Catalyst, Proton Acceptor Thioether-substituted Aromatic Carboxylic Acid Ester google.com
NCS-Promoted Cross-Coupling Thiol, Grignard Reagent N-chlorosuccinimide (NCS) Aryl Sulfide acs.org

Preparation of Derivatives with Modified Amino or Thio Moieties

Once the core structure is established, further diversity can be introduced by modifying the amino or thio groups.

Modification of the Amino Moiety: The amino group on the benzoate ring is a versatile handle for derivatization. Standard functional group transformations can be applied to create a wide range of analogues. For instance, the amino group can be protected, as demonstrated by the reaction of methyl 4-amino-2-hydroxybenzoate (B10774363) with di-tert-butyl dicarbonate (B1257347) to yield a Boc-protected amine. acs.org

Another common modification is the formation of Schiff bases. The reaction of an amino-substituted benzoate, such as methyl 2-aminobenzoate, with various aldehydes or ketones leads to the corresponding imine derivatives. nih.govontosight.ai For example, 2-amino-5-methylthiazol derivatives can be reacted with substituted aldehydes in the presence of glacial acetic acid to form Schiff bases. nih.gov This reaction effectively modifies the primary amino group into a substituted imine (-N=CH-Ar).

Modification of the Thio Moiety: The thio moiety can also be synthetically altered. The initial formation of the thioether from a thiol represents the primary modification. However, more complex transformations are possible. For instance, heterocyclic structures containing a thiol group can be constructed and attached to the main scaffold. An example is the synthesis of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. nih.gov This was achieved by reacting an acetohydrazide intermediate with carbon disulfide in a basic solution, followed by acidification. nih.gov Such a strategy introduces a complex, functionalized thiol moiety into the molecule. The conversion of thiols into sulfenyl chlorides using reagents like N-chlorosuccinimide also represents a key reactive modification of the thio group, enabling subsequent coupling reactions. acs.org

Table 2: Strategies for Modifying Amino and Thio Moieties

Moiety Modification Type Reaction Reagents Product Reference
Amino Protection Boc-protection of an amino group Di-tert-butyl dicarbonate N-(tert-Butoxycarbonyl)amino derivative acs.org
Amino Schiff Base Formation Condensation with an aldehyde Substituted Aldehyde, Glacial Acetic Acid Imine (Schiff Base) derivative nih.gov
Thio Heterocycle Formation Cyclization to form a thiol Carbon Disulfide, Basic Alcohol 1,3,4-Oxadiazole-2-thiol derivative nih.gov
Thio Activation Formation of Sulfenyl Chloride N-chlorosuccinimide (NCS) Sulfenyl Chloride intermediate acs.org

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Aminothio Benzoate

Studies on Oxidative Transformations of the Thioamide Moiety

While specific studies on the oxidation of Methyl 2-(aminothio)benzoate are not extensively documented, the reactivity of the aminothio (-S-NH₂) group can be inferred from the known behavior of related sulfur-containing functional groups like thioamides and sulfenamides. The sulfur atom in the aminothio group is in a low oxidation state and is susceptible to oxidation by various reagents.

Investigations into Reductive Reactions of the Ester and Thioamide Groups

The ester and aminothio functionalities of this compound are both subject to reduction under appropriate conditions.

Ester Group Reduction : The methyl ester group can be readily reduced to a primary alcohol, (2-(aminothio)phenyl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. . Alternatively, electrochemical methods have been developed for the reduction of benzoic acid esters to their corresponding benzyl (B1604629) alcohols, using water as a hydrogen source. rsc.org.

Aminothio Group Reduction : The aminothio group contains a relatively weak sulfur-nitrogen bond that can be susceptible to cleavage under reductive conditions. This could potentially lead to the formation of 2-mercaptobenzoic acid derivatives and ammonia (B1221849).

The reaction of esters and thioesters with an excess of lithium and a catalytic amount of naphthalene (B1677914) provides a non-hydrolytic reductive pathway to generate alcohols and thiols, respectively. organic-chemistry.org.

Functional GroupReaction TypeTypical ReagentsProduct
Ester (-COOCH₃)ReductionLithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Ester (-COOCH₃)Electrochemical ReductionUndivided cell, water as H-sourceBenzyl Alcohol
Aminothio (-S-NH₂)Reduction (S-N Cleavage)Strong reducing agentsThiol + Amine

Analysis of Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Functional Groups

The reactivity of the benzene (B151609) ring and the ester group towards substitution reactions is a key aspect of the chemistry of this compound.

Electrophilic Aromatic Substitution (EAS) : EAS reactions involve an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.com. The outcome is controlled by the existing substituents. The methyl ester group (-COOCH₃) is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position. scribd.comwikipedia.org. Conversely, the aminothio group (-S-NH₂) is expected to be an electron-donating group, activating the ring and directing electrophiles to the ortho and para positions.

In the nitration of methyl benzoate (B1203000) using nitric and sulfuric acid, the nitronium ion (NO₂⁺) electrophile attacks the ring, leading to the formation of methyl 3-nitrobenzoate. scribd.comaiinmr.com. For this compound, the substitution pattern would result from the competition between the meta-directing ester and the ortho, para-directing aminothio group. The final product distribution would depend on the specific reaction conditions and the relative activating/deactivating strength of the two groups.

Nucleophilic Substitution : Nucleophilic attack primarily targets the electrophilic carbonyl carbon of the ester group. wikipedia.org. This is the fundamental process in hydrolysis and aminolysis reactions. Strong nucleophiles can attack this center, leading to the substitution of the methoxy (B1213986) group (-OCH₃). rammohancollege.ac.in. This reaction can be catalyzed by both acid and base. ucoz.com. The neighboring aminothio group can also act as an intramolecular nucleophile, potentially leading to cyclization reactions to form heterocyclic systems, similar to the condensation reactions observed between o-aminothiophenols and esters. nih.gov.

Mechanistic Elucidation of Hydrolysis and Aminolysis Reactions of the Ester Moiety

The hydrolysis and aminolysis of the ester group in this compound are of significant mechanistic interest, particularly due to the potential for intramolecular catalysis by the ortho-aminothio group. While direct studies on this specific molecule are scarce, extensive research on the analogous compound, methyl 2-aminobenzoate (B8764639), provides a robust model for its behavior. nih.govnih.gov.

Understanding the reaction mechanism requires characterizing the high-energy transition state that lies on the path from reactants to products. uni-giessen.de. Both computational and experimental methods are employed for this purpose.

Computational Studies : Density functional theory (DFT) and ab initio methods are powerful tools for modeling reaction pathways. nih.gov. These calculations can determine the structures and energies of transition states for concerted and stepwise mechanisms. nih.gov. For the aminolysis of methyl benzoate with ammonia, theoretical results show that a general-base-catalyzed neutral stepwise mechanism is the most favorable pathway, offering significant energy savings. nih.gov. Computational studies of the neutral hydrolysis of methyl acetate (B1210297) have calculated Gibbs free energies for the transition state, providing insights consistent with experimental data. researchgate.net. These studies often model the formation of a tetrahedral intermediate as the rate-determining step. nih.gov.

Experimental Studies : Kinetic analyses provide experimental evidence for proposed mechanisms. For instance, studying the reaction rate's dependence on pH and reactant concentrations can distinguish between different catalytic pathways. nih.gov. Hammett plots, which correlate reaction rates with substituent electronic effects, can also reveal details about charge development in the transition state. rsc.org.

A key mechanistic feature in the hydrolysis of 2-substituted benzoate esters is the participation of the neighboring group. The hydrolysis of 2-aminobenzoate esters shows a pH-independent region (from pH 4 to 8), which points to a mechanism other than simple hydroxide (B78521) ion catalysis. nih.gov. The most likely mechanism is intramolecular general base catalysis, where the neighboring amine group assists the reaction. nih.gov.

In this pathway, the amino group acts as a general base, partially removing a proton from the attacking water molecule in the transition state. . This makes the water a more potent nucleophile without the need for forming a free hydroxide ion, which would require a much higher pH. reed.edu. This intramolecular assistance leads to significant rate enhancements. Compared to their corresponding para-substituted isomers or simple benzoate esters, 2-aminobenzoate esters hydrolyze 50- to 100-fold faster in the pH-independent reaction. nih.gov. The aminothio group in this compound is similarly positioned to provide such intramolecular general base catalysis.

Hydrolysis Rate Constants for 2-Aminobenzoate Esters (50 °C) nih.gov
EsterpH-Independent Rate Constant (k_obsd, s⁻¹)Rate Enhancement Factor
p-Nitrophenyl 2-aminobenzoate2 x 10⁻³~100-fold vs. p-substituted ester
Phenyl 2-aminobenzoateData available, rate enhancement of 10⁵-fold vs. OH⁻ catalysis at pH 450-100-fold vs. p-substituted ester
Trifluoroethyl 2-aminobenzoateData available, similar rate to other 2-aminobenzoate esters50-100-fold vs. p-substituted ester

The timing and nature of proton transfers are critical in defining the reaction mechanism. uni-muenchen.de. In general base catalysis, the proton transfer from the nucleophile (e.g., water or an amine) to the catalyst is often part of the rate-determining step. uzh.ch.

Computational studies on the aminolysis of methyl benzoate reveal that the catalytic role of a second ammonia molecule is to facilitate these proton-transfer processes. nih.gov. For the intramolecular aminolysis of 2-aminomethylbenzoate esters, the rate-limiting step in the general base-catalyzed reaction involves proton transfer occurring in concert with the departure of the leaving group. nih.gov. DFT calculations on other reactions, like the Strecker synthesis, have also shown that proton migration can be the rate-determining step, highlighting the crucial role of proton transfers along hydrogen-bond networks. beilstein-journals.org. Therefore, in the hydrolysis and aminolysis of this compound, the efficiency of the reaction is likely governed by a rate-determining step in which the aminothio group facilitates a proton transfer from the incoming nucleophile.

Exploration of Cyclization, Condensation, and Rearrangement Reactions Involving this compound

The chemical behavior of this compound, also known by its CAS Registry Number 94266-24-7 and the systematic name 2-Methoxycarbonylbenzenesulfenamide, is a subject of interest in synthetic organic chemistry due to its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, in addition to a reactive aminothio moiety. molaid.comlookchem.com This structure presents the potential for various intramolecular and intermolecular transformations.

Cyclization Reactions

Research has identified specific cyclization pathways for this compound. One notable intramolecular cyclization involves its conversion to 1,2-benzisothiazolin-3-one. This reaction proceeds under basic conditions, utilizing potassium hydroxide in ethanol. The process is efficient, occurring at room temperature and resulting in a high yield of the cyclized product.

The transformation involves a nucleophilic attack of the nitrogen atom onto the ester's carbonyl carbon, leading to the elimination of methanol (B129727) and the formation of the heterocyclic ring system.

Table 1: Cyclization of this compound

Reactant Reagent Solvent Conditions Product Yield Reference
This compound Potassium Hydroxide Ethanol 20°C, 0.5h 1,2-benzisothiazolin-3-one 87%

Condensation and Rearrangement Reactions

Despite the structural features of this compound suggesting its potential to participate in condensation and rearrangement reactions, a review of the available scientific literature did not yield specific examples or detailed research findings for these reaction types involving this particular compound. Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule like water or methanol. Rearrangement reactions involve the migration of an atom or group within the same molecule. While analogous compounds such as 2-aminothiophenols are known to undergo condensation reactions to form benzothiazoles, specific studies detailing such pathways originating from this compound are not documented in the searched sources. Similarly, no documented rearrangement reactions for this compound were found.

Further research is required to fully explore the scope of condensation and rearrangement reactions for this compound and to understand the mechanistic pathways that govern its reactivity under various conditions.

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific, detailed spectroscopic and analytical characterization data for the compound This compound .

Due to the fundamental differences in their chemical structures, the spectroscopic data (including NMR chemical shifts, fragmentation patterns in mass spectrometry, and vibrational frequencies) for these related compounds cannot be extrapolated or used to accurately and scientifically represent the characteristics of this compound.

Given the strict requirement to focus solely on This compound and the lack of available data, it is not possible to generate the detailed, scientifically accurate article as per the provided outline. Proceeding with data from other compounds would violate the core instructions and result in a scientifically inaccurate document.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 Aminothio Benzoate

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

No published single-crystal X-ray diffraction data for Methyl 2-(aminothio)benzoate could be located. This definitive technique, which elucidates the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, has not been reported for this specific compound. Consequently, crucial crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available in the scientific literature.

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)

There is no specific, published research detailing the separation and quantification of this compound using chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). As a result, validated methods, including details on stationary phases (column types), mobile phases, flow rates, detection wavelengths, and retention times, are not available. Data tables outlining these parameters, as well as findings on linearity, detection limits (LOD), and quantification limits (LOQ), could not be generated.

Computational Chemistry and Theoretical Studies on Methyl 2 Aminothio Benzoate

Quantum Mechanical Investigations of Electronic Structure and Stability

Quantum mechanics forms the bedrock of modern computational chemistry, offering powerful tools to probe the electronic environment of molecules. spinquanta.com For methyl 2-(aminothio)benzoate, these methods are crucial for understanding its intrinsic properties.

Application of Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) has become a prominent method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. aps.orgufv.br DFT calculations can predict a variety of molecular properties for this compound, such as optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. ajrconline.orgnih.gov These calculations are performed using various functionals, such as B3LYP, with different basis sets to ensure reliable results. ajrconline.org

The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, helps in identifying the reactive sites within the molecule by mapping the electrostatic potential. nih.govorientjchem.org This provides valuable information about regions susceptible to electrophilic and nucleophilic attacks. orientjchem.org

Table 1: Calculated Molecular Properties of a Related Compound (Methyl 2-fluoro-5-(thiophen-2-yl)benzoate) using Computational Chemistry

PropertyValue
TPSA26.3
LogP3.3408
H_Acceptors3
H_Donors0
Rotatable_Bonds2

This data for a structurally related molecule illustrates the types of properties that can be calculated. chemscene.com

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For higher accuracy, particularly for energetic and spectroscopic predictions, ab initio methods are employed. scispace.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but provide more precise results. missouri.eduarxiv.org For instance, ab initio calculations have been used to determine the rotational barrier of the phenyl-carbonyl carbon bond in methyl benzoate (B1203000), a structurally similar compound. missouri.edu These high-level calculations are essential for validating experimental data and providing a deeper understanding of the molecule's quantum mechanical nature. researchgate.net

Theoretical Exploration of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics of this compound is vital for its practical application in synthesis. Theoretical methods offer a powerful lens to explore these aspects.

Mapping Potential Energy Surfaces and Identifying Transition States

A key aspect of studying reaction mechanisms is the mapping of the potential energy surface (PES). libretexts.orgresearchgate.net The PES represents the energy of a molecule as a function of its geometry, providing a landscape of valleys (stable molecules) and mountain passes (transition states). libretexts.org By mapping the PES for reactions involving this compound, chemists can identify the most likely reaction pathways and the structures of the transition states that connect reactants and products. nih.govchemrxiv.org Techniques like intrinsic reaction coordinate (IRC) calculations are used to confirm that a calculated transition state indeed connects the desired reactants and products. scirp.org

Calculation of Activation Energies and Rate Constants

Once the transition states are located on the PES, their energies can be used to calculate the activation energy (Ea) of the reaction. libretexts.orgsavemyexams.com The activation energy is a critical parameter that governs the rate of a chemical reaction. savemyexams.com Using transition state theory, these activation energies can then be used to calculate theoretical rate constants (k). scirp.orglibretexts.org Comparing these calculated rate constants with experimental values provides a stringent test of the theoretical model and the proposed reaction mechanism. researchgate.netuv.es

Table 2: Example of Activation Energy Calculation Data

Temperature (K)Rate Constant (s⁻¹)
4006.25 x 10⁻⁴

This table illustrates the type of data used in activation energy calculations, as described in the Arrhenius equation. savemyexams.com

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound, as well as its interactions with other molecules, are crucial for its behavior. Molecular modeling provides the tools to investigate these aspects in detail. iupac.orgresearchgate.net

Conformational analysis is a key part of molecular modeling, aiming to identify the different spatial arrangements (conformations) of a molecule and their relative energies. ijpsr.comsapub.org For a flexible molecule like this compound, understanding its preferred conformations is essential. ijpsr.com This is often achieved by systematically rotating bonds and calculating the energy of each resulting conformation to find the most stable ones. iupac.org

Furthermore, molecular modeling can be used to study the intermolecular interactions between this compound and other molecules. uneb.br This is particularly important for understanding its behavior in solution and its potential interactions in biological systems. These studies can reveal details about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern molecular recognition and binding.

Conformational Landscape Exploration

No published studies on the conformational analysis, potential energy surface, or stable conformers of this compound were found.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies concerning the dynamic behavior, structural flexibility, or interaction of this compound with other molecules in a simulated environment are available in the reviewed literature.

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

There are no specific in silico studies, such as those employing Density Functional Theory (DFT) or other computational methods, that predict the chemical reactivity, electrophilic/nucleophilic sites, or reaction selectivity for this compound.

Research Applications and Scientific Utility of Methyl 2 Aminothio Benzoate in Chemical Disciplines

Functionality as a Versatile Synthetic Intermediate and Building Block in Complex Organic Synthesis

No specific examples were found in the reviewed literature detailing the use of Methyl 2-(aminothio)benzoate as a synthetic intermediate. Research in this area often focuses on related compounds such as Methyl 2-aminobenzoate (B8764639) (also known as Methyl anthranilate), which is a widely used precursor in the synthesis of pharmaceuticals, agrochemicals, and fragrances. chemsrc.comchemsrc.com For instance, Methyl 2-aminobenzoate reacts with other reagents to form various heterocyclic systems. chemsrc.com However, the introduction of a sulfur atom to form the "aminothio" group would significantly alter its reactivity, and documentation on such applications for the specific target compound is not available.

Role in the Construction of Novel Heterocyclic and Polycyclic Chemical Architectures

While the synthesis of sulfur and nitrogen-containing heterocycles is a robust area of chemical research, no publications were identified that utilize this compound as a starting material. Studies frequently describe the synthesis of related structures like 1,2,3-benzothiadiazoles and 2,1,3-benzothiadiazoles, which are important scaffolds in materials science and medicinal chemistry. These are typically prepared from precursors like o-phenylenediamines or through methods like the Herz reaction, rather than from an aminothio-ester derivative. The unique functionality of this compound suggests it could theoretically serve as a precursor to certain benzothiazole (B30560) derivatives, but this has not been reported in the surveyed literature.

Application as Chemical Probes for Understanding Enzyme Catalysis Mechanisms

The development of chemical probes is crucial for studying enzyme function. These molecules are designed to interact with enzymes in a specific manner, often involving chemoselective reactions that produce a detectable signal. A thorough search did not yield any instances of this compound being designed or used as a chemical probe for enzyme catalysis studies. Research into probes for serine proteases has involved benzisothiazolone derivatives, but these are structurally distinct from the target compound.

Development of Certified Reference Materials for Analytical Standardization in Chemical Matrices

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of chemical measurements. They are produced under stringent manufacturing protocols and come with a certificate of analysis. There is no evidence to suggest that this compound has been developed or certified as a reference material for any analytical standard. CRMs exist for a wide range of compounds, including related esters like Benzyl (B1604629) Benzoate (B1203000), but not for this compound itself.

Exploration in the Development of New Materials and Functional Molecules

The search for novel materials with specific electronic or photoluminescent properties often involves the synthesis of molecules containing electron-donating and electron-accepting groups. Heterocyclic compounds containing sulfur and nitrogen, such as derivatives of 2,1,3-benzothiadiazole, are of significant interest in this field for applications in organic electronics. However, no studies were found that explore this compound for the development of new materials or functional molecules.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-(aminothio)benzoate and characterizing its purity?

Methodological Answer: The synthesis of this compound can be achieved via condensation reactions, such as the coupling of 2-aminothiophenol with methyl benzoyl derivatives under acidic or basic conditions. For example, analogous benzothiazoline compounds are synthesized by condensing acetyl acetone with 2-aminothiophenol, followed by purification via recrystallization . Post-synthesis, purity should be confirmed using thin-layer chromatography (TLC) and spectroscopic techniques:

  • IR spectroscopy to verify functional groups (e.g., C=S, NH stretching).
  • 1H NMR to confirm proton environments and substituent positions .
  • Mass spectrometry (HRMS) for molecular ion validation .
    For derivatives, consider oxidation or substitution reactions to explore functional group transformations .

Q. How can researchers determine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Use solvent diffusion or slow evaporation to grow high-quality crystals.
  • Data collection : Employ a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation.
  • Structure refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and disorder .
  • Visualization : Mercury CSD 2.0 can generate 3D packing diagrams and analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
    For preliminary analysis, compare experimental unit cell parameters with Cambridge Structural Database (CSD) entries to identify isostructural compounds.

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Methodological Answer: Quantum mechanical calculations using semi-empirical (e.g., AM1) or density functional theory (DFT) methods are critical:

  • Geometry optimization : Use HyperChem or Gaussian to minimize energy states .
  • Frontier orbitals : Calculate HOMO-LUMO gaps to assess reactivity and charge transfer potential .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction pathway predictions.
    Cross-validate computational results with experimental UV-Vis or cyclic voltammetry data to ensure accuracy.

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Derivative synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzoate or aminothio moieties to modulate electronic effects .
  • Biological assays : Test derivatives for antimicrobial or antifungal activity using MIC (Minimum Inhibitory Concentration) assays .
  • QSAR modeling : Use HyperChem-derived descriptors (e.g., logP, polarizability) to correlate structural features with bioactivity .
  • Crystallographic data : Compare hydrogen-bonding motifs in active vs. inactive derivatives to identify pharmacophoric elements .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-validation : Combine multiple techniques (e.g., 13C NMR, X-ray) to resolve ambiguities in peak assignments .
  • Dynamic effects : Consider tautomerism or conformational flexibility in solution (e.g., use variable-temperature NMR) .
  • Software tools : SHELXL’s twin refinement can resolve crystallographic disorder, while Mercury’s void analysis detects solvent occupancy .
  • Database mining : Compare experimental IR/NMR spectra with CSD or PubChem entries to identify mismatches .

Q. What experimental design principles optimize the synthesis of this compound analogs?

Methodological Answer:

  • Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation and optimize reaction time/temperature .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation reactions .
  • Protecting groups : Temporarily block reactive sites (e.g., NH2) to direct regioselective substitutions .
  • High-throughput screening : Automate parallel reactions to rapidly explore substituent effects .

Q. Tables for Key Data

Analytical Technique Application Reference
SCXRDCrystal packing analysis
1H NMRProton environment mapping
AM1 CalculationsHOMO-LUMO energy gap prediction
MIC AssaysAntimicrobial activity screening
Software Function Reference
SHELXLCrystal structure refinement
Mercury CSD3D visualization, void analysis
HyperChemQuantum mechanical modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.